molecular formula C18H15ClN2OS2 B4069647 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B4069647
M. Wt: 374.9 g/mol
InChI Key: GQUCGRKKEDZDIY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and an acetamide moiety. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone to form an intermediate, which is then reacted with 2-aminothiazole under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both a chlorophenyl group and a thiazole ring, which confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-17(13-5-3-2-4-6-13)21-18(24-12)20-16(22)11-23-15-9-7-14(19)8-10-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUCGRKKEDZDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 3
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
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2-(4-chlorophenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

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